molecular formula C24H24N4O2S B2404151 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852132-75-3

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B2404151
CAS No.: 852132-75-3
M. Wt: 432.54
InChI Key: LPUHFMYRSCYZFV-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

DNA Binding and Staining Applications

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone belongs to a class of molecules similar to Hoechst 33258, which is known for its strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. This binding capability is utilized in applications like fluorescent DNA staining, analysis of nuclear DNA content values in flow cytometry, and analysis of plant chromosomes. Such compounds, due to their molecular structure, provide a basis for rational drug design and help in understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Applications in Psychotic and Mood Disorders

Compounds with a structure similar to the one mentioned are part of the arylpiperazine class, which is known for its use in treating conditions like depression, psychosis, and anxiety. For example, Lurasidone, a novel benzisothiazole and second-generation antipsychotic drug, has a distinctive pharmacodynamic profile and shows efficacy in the treatment of psychotic and major affective disorders. It's especially noted for its unusual efficacy in acute bipolar depression even without psychotic features (Pompili et al., 2018).

Role in the Development of Antiepileptic Drugs

The piperidine derivatives, due to their NMDA antagonistic properties, play a crucial role in antiepileptic drug development. For instance, a derivative showed significant anti-convulsion effects, particularly in reducing the duration time of phase 2 seizures and seizure scores in a mouse model. This suggests the potential effectiveness of similar compounds in treating grand epilepsy and highlights their role in blocking NMDA receptors more effectively than previous drugs (Kiasalari et al., 2014).

Tuberculosis Treatment Development

Compounds like Macozinone, a piperazine-benzothiazinone, are being studied for their effectiveness in treating tuberculosis (TB). It targets the synthesis of essential arabinan polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis. Macozinone is currently undergoing clinical studies, and preliminary results raise optimism regarding its development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on its structural similarity to other compounds, it may act as an antagonist at the alpha1-adrenergic receptors . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from responding to other substances, potentially leading to various therapeutic effects.

Biochemical Pathways

Alpha1-adrenergic receptors, which this compound may target, are involved in numerous neurodegenerative and psychiatric conditions . Therefore, the compound could potentially influence these pathways.

Pharmacokinetics

The compound’s solubility in dmso is reported to be 1667 mg/mL (3700 mM; ultrasonic and warming and heat to 60°C) , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Based on its potential interaction with alpha1-adrenergic receptors, it could have effects on neurological conditions .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and light. The compound is reported to be stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it should be kept in a dark place , indicating that it may be sensitive to light.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-17-22(31-24-25-21(16-28(17)24)18-6-4-3-5-7-18)23(29)27-14-12-26(13-15-27)19-8-10-20(30-2)11-9-19/h3-11,16H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUHFMYRSCYZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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